1-Cyclohexenylacetonitrile chemical structure and IUPAC name
1-Cyclohexenylacetonitrile chemical structure and IUPAC name
This guide provides a comprehensive overview of 1-cyclohexenylacetonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical structure, nomenclature, physical and chemical properties, synthesis protocols, and key applications.
Chemical Structure and Nomenclature
The chemical compound with the common name 1-cyclohexenylacetonitrile is systematically named according to IUPAC nomenclature.
IUPAC Name: 2-(cyclohex-1-en-1-yl)acetonitrile[1][2][3]
Synonyms: 1-Cyclohexenylacetonitrile, 1-Cyclohexene-1-acetonitrile, Cyclohexenylacetonitrile, 1-Cyclohexen-1-ylacetonitrile[1][3][4]
The structure consists of a cyclohexene (B86901) ring with a double bond at position 1. An acetonitrile (B52724) group (-CH₂CN) is attached to the same carbon atom of the double bond.
Caption: Chemical structure of 2-(cyclohex-1-en-1-yl)acetonitrile.
Physicochemical Properties
1-Cyclohexenylacetonitrile is typically a yellow to orange transparent liquid[2][4][5]. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1][2][3][6][7] |
| Molecular Weight | 121.18 g/mol | [1][2][4][5][6] |
| CAS Registry Number | 6975-71-9 | [1][2][3][5][6][7] |
| Appearance | Clear yellow to orange liquid | [2][4] |
| Boiling Point | 244 °C; 144 °C at 90 mm Hg | [4][5] |
| Density | 0.947 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.478 | [4] |
| Flash Point | 83 °C (183 °F) | [4][5] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |
Synthesis Protocols
A prevalent and efficient method for the synthesis of 1-cyclohexenylacetonitrile involves a two-step process starting from cyclohexanone (B45756) and cyanoacetic acid. This process includes a dehydration reaction followed by decarboxylation[5][6].
Caption: Synthesis workflow from cyclohexanone.
Experimental Protocol: Two-Step Synthesis from Cyclohexanone
This protocol is adapted from established synthesis routes[5].
Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid
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Reaction Setup: In a reaction vessel equipped for dehydration, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane. The molar ratio of cyclohexanone to cyanoacetic acid should be approximately 1:1.
-
Heating: Heat the reaction mixture to a temperature between 125 °C and 145 °C.
-
Reaction Time: Maintain this temperature for 1 to 3 hours to facilitate the dehydration reaction, resulting in the formation of the intermediate, cyclohexenyl cyanoacetic acid.
Step 2: Decarboxylation to form 1-Cyclohexenylacetonitrile
-
Catalyst Addition: To the intermediate from Step 1, add piperazine and acetic acid. Piperazine acts to control the rate of carbon dioxide release, ensuring a stable reaction[5].
-
Heating: Heat the mixture to a temperature range of 180 °C to 200 °C.
-
Reaction Time: Allow the decarboxylation to proceed for 2 to 4 hours to yield the final product, 1-cyclohexenylacetonitrile.
-
Purification: The crude product can be purified by distillation under reduced pressure.
An alternative synthetic route involves the dehydration of 1-cyclohexenylacetamide[6]. Another method described in Organic Syntheses involves the reaction of cyclohexanone with acetonitrile in the presence of potassium hydroxide, which can yield a mixture of isomers including 2-(1-cyclohexenyl)acetonitrile[8].
Chemical Reactivity and Applications
The presence of both a nitrile group and a carbon-carbon double bond makes 1-cyclohexenylacetonitrile a versatile intermediate in organic synthesis[6].
Caption: Key reactions of 1-cyclohexenylacetonitrile.
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Hydrolysis: The nitrile functional group can be hydrolyzed under acidic conditions to yield 1-cyclohexenylacetic acid[6].
-
Tetrazole Synthesis: It serves as a key reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles when reacted with sodium azide[2][4].
-
Intermediate: It is an important fine chemical intermediate used in the production of pharmaceuticals, herbicides, and other fine chemicals[5].
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and purity assessment of 1-cyclohexenylacetonitrile.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the different hydrogen atoms. A notable signal is the vinylic proton on the double bond. The spectrum for 2-(1-cyclohexenyl)acetonitrile shows a multiplet for the olefinic proton around 5.65 ppm and a pseudo-singlet for the -CH₂CN protons around 3.05 ppm (in CCl₄). | [6][8] |
| ¹³C NMR | The carbon-13 NMR provides a map of the carbon framework of the molecule. | [6] |
| FTIR | The infrared spectrum displays characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C). | [1] |
References
- 1. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 6975-71-9 | 1-Cyclohexenylacetonitrile - Synblock [synblock.com]
- 4. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]
- 5. CN104262197A - Synthesis method of 1-cyclohexenylacetonitrile - Google Patents [patents.google.com]
- 6. 1-Cyclohexenylacetonitrile | 6975-71-9 | Benchchem [benchchem.com]
- 7. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
